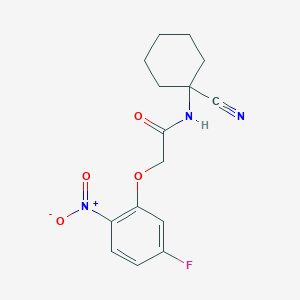![molecular formula C7H15N5S B13361993 N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride](/img/structure/B13361993.png)
N-[(1E)-2,2-diaminoethylidene]thiomorpholine-4-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide is a heterocyclic compound with the molecular formula C7H16ClN5S. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide typically involves the reaction of thiomorpholine derivatives with appropriate reagents under controlled conditions. Industrial production methods often require cold-chain transportation to maintain the integrity of the compound .
Chemical Reactions Analysis
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Scientific Research Applications
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, although the exact mechanisms are still under investigation .
Comparison with Similar Compounds
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide can be compared to other thiomorpholine derivatives. Similar compounds include:
Properties
Molecular Formula |
C7H15N5S |
|---|---|
Molecular Weight |
201.30 g/mol |
IUPAC Name |
(NE)-N-(2,2-diaminoethylidene)thiomorpholine-4-carboximidamide |
InChI |
InChI=1S/C7H15N5S/c8-6(9)5-11-7(10)12-1-3-13-4-2-12/h5-6,10H,1-4,8-9H2/b10-7?,11-5+ |
InChI Key |
YPFOQNIKFLVVBE-XIKSARIYSA-N |
Isomeric SMILES |
C1CSCCN1C(=N)/N=C/C(N)N |
Canonical SMILES |
C1CSCCN1C(=N)N=CC(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13361912.png)
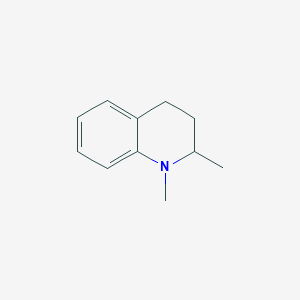
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361916.png)
![4-[(3-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13361937.png)
![1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B13361939.png)
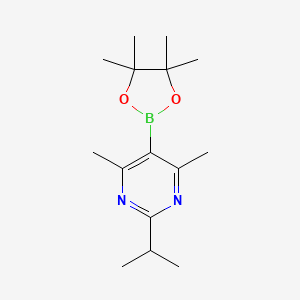
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B13361949.png)
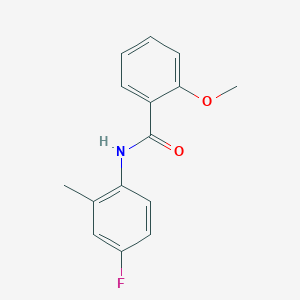
![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361959.png)
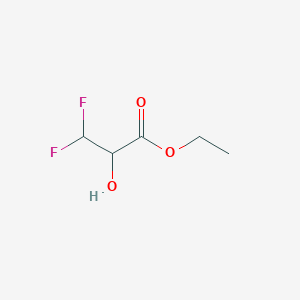
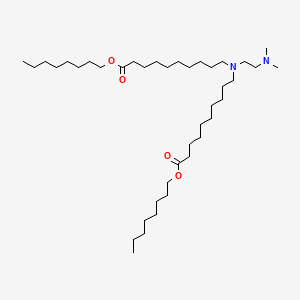
![1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13361982.png)
![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-1H-pyrrole-2-carbaldehyde](/img/structure/B13361995.png)
